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molecular formula C23H46O2 B8471027 2-{[(2-Octyldodecyl)oxy]methyl}oxirane CAS No. 74178-03-3

2-{[(2-Octyldodecyl)oxy]methyl}oxirane

Cat. No. B8471027
M. Wt: 354.6 g/mol
InChI Key: GTTITHACWAWITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05500451

Procedure details

The 2-octyldodecyl diglycerol ether emulsifier is prepared as follows. 2-Octyldodecyl glycidyl ether is prepared using the aliphatic glycidyl ether method described above. Approximately 360 g of epichlorohydrin is added to a stirred mixture of about 1.5 kg of 2-octyldodecanol (Jarcol I-20; Jarchem Industries) and about 10 g of stannic chloride. After the resulting exotherm heats the reaction mixture to about 70° C., the mixture is stirred under nitrogen for an additional about 6 hours at about 65° C. About 190 g of sodium hydroxide prediluted in approximately 280 g of distilled water is then added and reacted for about 6 hours at about 65° C. After separating the aqueous layer, the organic layer is water washed three times, heated to about 95° C., sparged with nitrogen to dry, and distilled in the range of about 185°-210° C. and <1 mm Hg to yield approximately 1.1 kg of 2-octyldodecyl glycidyl ether. Approximately 8.1 g of sodium methoxide (25% by weight in methanol) and approximately 1400 g of anhydrous glycerine are reacted together for about 3 hours under nitrogen at about 130° C. After heating the resulting mixture to about 185° C., the 2-octyldodecyl glycidyl ether is added dropwise over a period of about 2 hours. The resultant mixture is stirred for about 4 hours at about 185° C. under nitrogen and then allowed to cool without mixing. A glycerine layer settles to the bottom and is removed by siphoning. Volatiles are distilled from the remaining material by heating to about 150° C. at about 2 mm Hg, yielding approximately 1.3 kg of product. Approximately 700 g of the product is dissolved into an excess of mixed hexanes. This hexane phase is multiply extracted with 90:10 (v:v) methanol:water. The methanol:water extracts are combined and the solvent is removed using a rotary evaporator. The resulting residue is heated to about 70° C. and filtered through a glass microfiber filter, yielding approximately 380 g of 2-octyldodecyl diglycerol ether emulsifier. The product is analyzed by gel permeation chromatography and found to be about 82% diglycerol monoaliphatic ether and about 5% triglycerol dialiphatic ether. The product has a minimum interfacial tension of about 4.8 dyne/cm
[Compound]
Name
aliphatic glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
1.5 kg
Type
reactant
Reaction Step Two
[Compound]
Name
stannic chloride
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
190 g
Type
reactant
Reaction Step Three
Name
Quantity
280 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([CH:14]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH2:15][OH:16])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[OH-].[Na+]>O>[CH2:1]([O:16][CH2:15][CH:14]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH:3]1[O:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
aliphatic glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
1.5 kg
Type
reactant
Smiles
C(CCCCCCC)C(CO)CCCCCCCCCC
Name
stannic chloride
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
190 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
280 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred under nitrogen for an additional about 6 hours at about 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Octyldodecyl glycidyl ether is prepared
CUSTOM
Type
CUSTOM
Details
to about 70° C.
ADDITION
Type
ADDITION
Details
is then added
CUSTOM
Type
CUSTOM
Details
reacted for about 6 hours at about 65° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After separating the aqueous layer
WASH
Type
WASH
Details
washed three times
TEMPERATURE
Type
TEMPERATURE
Details
heated to about 95° C.
CUSTOM
Type
CUSTOM
Details
sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
to dry
DISTILLATION
Type
DISTILLATION
Details
distilled in the range of about 185°-210° C. and <1 mm Hg

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1CO1)OCC(CCCCCCCCCC)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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